Methyl 5-chloro-3-formyl-2-hydroxybenzoate

Description

Contextualization within the Class of Substituted Salicylaldehydes and Benzoate Esters

Methyl 5-chloro-3-formyl-2-hydroxybenzoate belongs to two important classes of organic compounds: substituted salicylaldehydes and benzoate esters.

Substituted Salicylaldehydes: Salicylaldehyde (B1680747), or 2-hydroxybenzaldehyde, is an aromatic aldehyde with a hydroxyl group positioned ortho to the aldehyde group. Substituted salicylaldehydes are derivatives of this parent molecule, featuring additional functional groups on the benzene (B151609) ring. These substitutions can significantly alter the compound's physical, chemical, and biological properties. The presence of electron-withdrawing or electron-donating groups can influence the reactivity of both the aldehyde and hydroxyl functionalities. Halogenated salicylaldehydes, in particular, are a subject of interest in various research domains due to their modified electronic and steric properties. wisdomlib.org

Benzoate Esters: Benzoate esters are formed from the condensation reaction between benzoic acid (or its derivatives) and an alcohol. google.com They are characterized by the presence of the benzoate group (C6H5CO-O-). Many benzoate esters are known for their pleasant aromas and are used in perfumes and as artificial flavoring agents. bldpharm.com In the context of more complex molecules, the benzoate ester moiety can serve as a key functional group for further chemical transformations or as a protecting group for a carboxylic acid.

The dual classification of Methyl 5-chloro-3-formyl-2-hydroxybenzoate underscores its chemical complexity and potential for diverse reactivity, making it a valuable building block in organic synthesis.

Structural Features and Nomenclature Precision

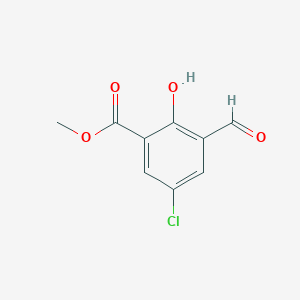

The chemical structure of Methyl 5-chloro-3-formyl-2-hydroxybenzoate is fundamental to its properties and reactivity. The molecule consists of a central benzene ring with four substituents:

A hydroxyl group (-OH) at position 2.

A formyl group (-CHO) at position 3.

A chloro group (-Cl) at position 5.

A methyl ester group (-COOCH3) originating from a carboxyl group at position 1.

The precise arrangement of these functional groups is critical to its chemical behavior. The intramolecular hydrogen bonding between the hydroxyl group and the formyl group is a characteristic feature of ortho-hydroxyaldehydes, which can influence their reactivity.

Nomenclature and Identification:

The systematic and unambiguous naming of chemical compounds is crucial for scientific communication. The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is methyl 5-chloro-3-formyl-2-hydroxybenzoate . uni.lu

| Identifier | Value |

| IUPAC Name | methyl 5-chloro-3-formyl-2-hydroxybenzoate |

| CAS Number | 87633-23-6 |

| Molecular Formula | C9H7ClO4 |

| Molecular Weight | 214.60 g/mol |

| SMILES | COC(=O)C1=CC(=CC(=C1O)C=O)Cl |

| InChIKey | BKMPCMXOQXGTJN-UHFFFAOYSA-N |

Data sourced from PubChem uni.lu

Historical and Current Research Landscape of the Compound

The exploration of Methyl 5-chloro-3-formyl-2-hydroxybenzoate in the scientific literature, while not extensive, points to its specific utility in organic synthesis.

Historical Context:

An early and notable mention of the synthesis of Methyl 5-chloro-3-formyl-2-hydroxybenzoate appeared in a 1983 publication in the Chemical & Pharmaceutical Bulletin. nii.ac.jp Researchers Yuji Suzuki and Hiroshi Takahashi described the formylation of phenols bearing electron-withdrawing groups. nii.ac.jp In their work, they successfully synthesized methyl 5-chloro-3-formyl-2-hydroxybenzoate by reacting its precursor, methyl 5-chloro-2-hydroxybenzoate, with hexamethylenetetramine in the presence of strong acids like polyphosphoric acid, methanesulfonic acid, or trifluoroacetic acid. nii.ac.jpjst.go.jpresearchgate.netresearchgate.netresearchgate.net This method provided a viable route to this and other substituted salicylaldehydes. nii.ac.jpjst.go.jpresearchgate.netresearchgate.netresearchgate.net

Current Research Landscape:

More recently, Methyl 5-chloro-3-formyl-2-hydroxybenzoate has been identified as a key intermediate in the synthesis of pharmacologically active molecules. A European patent details its use in the preparation of a novel anticancer agent. google.com The patent describes a synthetic pathway where 5-chloro-2-hydroxybenzoic acid is first formylated and then esterified to yield Methyl 5-chloro-3-formyl-2-hydroxybenzoate. google.com This intermediate is then further modified to produce the final complex benzofuran-based compound. google.com

The utility of this compound in the synthesis of potential anticancer drugs highlights its importance in medicinal chemistry and drug discovery. Its specific substitution pattern is likely crucial for achieving the desired biological activity in the target molecule. The research landscape suggests that while Methyl 5-chloro-3-formyl-2-hydroxybenzoate may not be a widely used commodity chemical, it holds significant value as a specialized building block in the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-3-formyl-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c1-14-9(13)7-3-6(10)2-5(4-11)8(7)12/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMPCMXOQXGTJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1O)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for Methyl 5 Chloro 3 Formyl 2 Hydroxybenzoate

Primary Synthetic Routes from Precursor Phenols

The principal precursor for Methyl 5-chloro-3-formyl-2-hydroxybenzoate is Methyl 5-chloro-2-hydroxybenzoate. The introduction of a formyl group onto the aromatic ring of this precursor is the key transformation. This is typically achieved through electrophilic aromatic substitution, where the directing effects of the hydroxyl, chloro, and methyl ester groups play a crucial role.

Formylation Reactions Utilizing Electron-Withdrawing Groups

The presence of electron-withdrawing groups, such as the chloro and methyl ester substituents on the precursor phenol (B47542), generally deactivates the aromatic ring towards electrophilic substitution. However, the strong activating and ortho-directing effect of the hydroxyl group can overcome this deactivation.

A significant breakthrough in the formylation of phenols bearing electron-withdrawing groups was reported by Suzuki and Takahashi. jst.go.jp Their work demonstrated that salicylaldehydes with such substituents, including Methyl 5-chloro-3-formyl-2-hydroxybenzoate, could be synthesized effectively. The reaction utilizes hexamethylenetetramine in a strong acid medium, such as polyphosphoric acid (PPA), methanesulfonic acid, or trifluoroacetic acid (TFA). jst.go.jp The strong acid protonates hexamethylenetetramine, leading to the formation of a reactive electrophilic species that attacks the electron-rich position ortho to the hydroxyl group.

Esterification and Carboxylic Acid Precursors

The synthesis of the precursor, Methyl 5-chloro-2-hydroxybenzoate, typically starts from 5-chlorosalicylic acid. The esterification of the carboxylic acid group is a standard procedure in organic synthesis. This can be achieved by reacting 5-chlorosalicylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. This reaction proceeds via a Fischer-Speier esterification mechanism.

Optimized and High-Yield Synthesis Strategies

Achieving high yields and selectivity in the formylation of substituted phenols is a primary goal for synthetic chemists. This often involves a careful investigation of reaction conditions and a comparison of different formylation methods.

Investigation of Reaction Conditions and Reagents

The work by Suzuki and Takahashi highlighted the importance of the choice of strong acid in the formylation of phenols with electron-withdrawing groups. jst.go.jp Their research indicated that the yields of these reactions were notably better than those obtained through the traditional Duff reaction. jst.go.jp The optimal conditions involve heating the substituted phenol with hexamethylenetetramine in the chosen strong acid.

| Precursor Phenol | Formylating Agent | Acid Medium | Yield (%) |

| Methyl 5-chloro-2-hydroxybenzoate | Hexamethylenetetramine | Polyphosphoric Acid | > Duff Reaction Yields |

| Methyl 5-chloro-2-hydroxybenzoate | Hexamethylenetetramine | Methanesulfonic Acid | > Duff Reaction Yields |

| Methyl 5-chloro-2-hydroxybenzoate | Hexamethylenetetramine | Trifluoroacetic Acid | > Duff Reaction Yields |

| Data derived from the findings of Suzuki and Takahashi, which stated yields were better than the Duff reaction, though specific percentages for each acid with the target precursor were not detailed in the abstract. jst.go.jp |

A convenient method for the ortho-formylation of phenols using paraformaldehyde and magnesium dichloride-triethylamine as a base has also been reported. This method has been shown to be effective for chloro-substituted phenols, providing good yields of the corresponding salicylaldehydes. mdma.ch

Comparison with Alternative Formylation Methods (e.g., Duff reaction)

The Duff reaction is a classic method for the formylation of phenols using hexamethylenetetramine, typically in glycerol (B35011) or acetic acid. wikipedia.org However, it is often inefficient for phenols bearing electron-withdrawing groups. ecu.edu Research has shown that modifications, such as using strong acids like trifluoroacetic acid, can improve yields for such substrates. wikipedia.org A copper-mediated Duff reaction has also been developed to enhance yield and ortho-selectivity. researchgate.net

The Reimer-Tiemann reaction is another well-known method for the ortho-formylation of phenols, which involves the reaction of a phenol with chloroform (B151607) in a basic solution. wikipedia.org The reactive intermediate is dichlorocarbene (B158193). wikipedia.org While effective for simple phenols, its application to substrates with multiple functional groups can sometimes lead to side reactions and lower yields, and the harsh basic conditions may not be compatible with the ester group in the precursor. mychemblog.com

| Formylation Method | Typical Reagents | General Applicability to Phenols with EWGs |

| Suzuki & Takahashi Method | Hexamethylenetetramine, Strong Acid (PPA, TFA) | Good yields reported. jst.go.jp |

| Duff Reaction | Hexamethylenetetramine, Glycerol/Acetic Acid | Generally inefficient, but can be improved with modifications. ecu.eduwikipedia.org |

| Reimer-Tiemann Reaction | Chloroform, Strong Base (e.g., NaOH) | Can be effective, but may have compatibility issues with sensitive functional groups. mychemblog.com |

| EWG = Electron-Withdrawing Group |

Novel Synthetic Approaches

The development of new synthetic methods with improved efficiency, selectivity, and environmental compatibility is an ongoing area of research.

Recent advances in C-H bond functionalization offer promising new routes to substituted phenols. nih.gov These methods often employ transition metal catalysts to directly introduce functional groups into a specific C-H bond, potentially offering a more direct and atom-economical approach to formylation.

Furthermore, green chemistry approaches to formylation are gaining traction. These include the use of less hazardous reagents and solvents, and the development of catalytic, metal-free processes. For instance, a metal-free process for the formylation of phenols using paraformaldehyde catalyzed by ammonium (B1175870) acetate (B1210297) in acetic acid has been reported, offering a milder and more cost-effective alternative. sioc-journal.cn Another novel method involves the use of formamidine (B1211174) acetate and acetic anhydride (B1165640), which avoids the need for high temperatures or strong acids and bases. rsc.org While the direct application of these novel methods to the synthesis of Methyl 5-chloro-3-formyl-2-hydroxybenzoate has not been explicitly detailed, they represent the forefront of research in phenol formylation and may offer future pathways to this compound.

One-Pot and Multi-Component Reaction Designs

The development of one-pot and multi-component reactions is a significant area of interest in organic synthesis due to their efficiency, atom economy, and reduced waste generation. For the synthesis of Methyl 5-chloro-3-formyl-2-hydroxybenzoate, a hypothetical one-pot approach could involve the sequential formylation and esterification of 5-chlorosalicylic acid.

A plausible one-pot synthesis could commence with the ortho-formylation of 5-chlorosalicylic acid. One of the classic methods for the formylation of phenols is the Duff reaction, which traditionally uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like trifluoroacetic acid or a mixture of acetic acid and sulfuric acid. Following the formylation to yield 5-chloro-3-formyl-2-hydroxybenzoic acid, the reaction mixture could be treated directly with methanol in the presence of an acid catalyst to facilitate esterification.

Another approach could be a modified Reimer-Tiemann reaction for the formylation step, using chloroform and a base, followed by acidification and subsequent esterification. However, the harsh conditions of the traditional Reimer-Tiemann reaction might lead to side products.

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single reaction vessel to form a product that contains the essential parts of all the starting materials. tcichemicals.com While a direct MCR for the title compound is not readily found in the literature, the principles of MCRs can inspire the design of efficient syntheses. For instance, a pseudo-MCR could be envisioned where 5-chlorophenol is subjected to a sequence of ortho-carboxylation, formylation, and esterification in a single pot with the sequential addition of reagents.

Below is a hypothetical data table outlining a potential one-pot synthesis of Methyl 5-chloro-3-formyl-2-hydroxybenzoate from 5-chlorosalicylic acid.

| Step | Reagents and Conditions | Intermediate/Product | Theoretical Yield (%) |

| 1. Formylation (Duff-like) | 5-chlorosalicylic acid, Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA), heated to reflux. | 5-chloro-3-formyl-2-hydroxybenzoic acid | 70-80 |

| 2. Esterification | Methanol (excess), Sulfuric acid (catalytic), heated to reflux. | Methyl 5-chloro-3-formyl-2-hydroxybenzoate | 85-95 (for this step) |

| Overall | - | Methyl 5-chloro-3-formyl-2-hydroxybenzoate | 60-75 |

Catalytic Synthesis Methodologies

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. The synthesis of Methyl 5-chloro-3-formyl-2-hydroxybenzoate can be approached through various catalytic methods for the key formylation and esterification steps.

Catalytic Formylation:

The introduction of a formyl group onto a phenolic ring can be achieved using several catalytic systems. A notable method is the magnesium chloride-catalyzed ortho-formylation of phenols using triethylamine (B128534) and paraformaldehyde. orgsyn.org This method is known for its high ortho-selectivity and good yields under relatively mild conditions. Another approach involves a copper-mediated Duff reaction, where the presence of a copper catalyst can improve the yield and selectivity of the formylation. researchgate.net

Catalytic Esterification:

The esterification of the carboxylic acid group of 5-chloro-3-formyl-2-hydroxybenzoic acid with methanol is typically acid-catalyzed. Concentrated sulfuric acid is a common and effective catalyst for this transformation, which proceeds via the Fischer esterification mechanism. ma.edu Alternatively, solid acid catalysts, such as cation-exchange resins (e.g., Amberlyst-15) or zeolites, can be employed. These heterogeneous catalysts offer advantages in terms of easier product separation and catalyst recyclability. The use of a Ce(IV)-modified cation-exchange resin has been reported to be effective for the esterification of salicylic (B10762653) acid with methanol. researchgate.net

The following table summarizes potential catalytic systems for the synthesis of Methyl 5-chloro-3-formyl-2-hydroxybenzoate.

| Reaction Step | Catalyst | Reagents | Solvent | Temperature (°C) | Reported Yields (for similar substrates) (%) |

| Formylation | MgCl₂/Et₃N | Paraformaldehyde | Acetonitrile (B52724) | 80-100 | 80-95 |

| Formylation | Cu(OAc)₂ | Hexamethylenetetramine | Acetic Acid | 100-120 | 75-90 |

| Esterification | H₂SO₄ (conc.) | Methanol | Methanol (excess) | Reflux | >90 |

| Esterification | Amberlyst-15 | Methanol | Toluene | Reflux (with Dean-Stark) | 85-95 |

| Esterification | Ce(SO₄)₂/Cation-exchange resin | Methanol | Methanol (excess) | Reflux | ~93 |

Mechanistic Studies of Formylation and Esterification Reactions

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes. The synthesis of Methyl 5-chloro-3-formyl-2-hydroxybenzoate involves two key transformations: electrophilic aromatic substitution for formylation and nucleophilic acyl substitution for esterification.

Mechanism of Formylation (Reimer-Tiemann Reaction):

The Reimer-Tiemann reaction is a well-studied method for the ortho-formylation of phenols and serves as a good model for understanding the electrophilic substitution on the activated phenol ring. wikipedia.orgscienceinfo.com The reaction is typically carried out with chloroform in a strong base, such as sodium hydroxide (B78521).

The mechanism proceeds through the following key steps:

Generation of Dichlorocarbene: The strong base deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to generate the highly electrophilic dichlorocarbene (:CCl₂). wikipedia.orgpsiberg.com

Formation of Phenoxide: The phenolic hydroxyl group is deprotonated by the base to form a phenoxide ion. The negative charge is delocalized into the aromatic ring, increasing its nucleophilicity. wikipedia.org

Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group and stabilization through chelation. This forms a dichloromethyl-substituted phenoxide intermediate. wikipedia.orgpsiberg.com

Hydrolysis: The intermediate undergoes hydrolysis in the basic medium, where the dichloromethyl group is converted to a formyl group, to yield the salicylaldehyde (B1680747) derivative. wikipedia.org

Mechanism of Acid-Catalyzed Esterification (Fischer Esterification):

The esterification of the carboxylic acid group with methanol in the presence of an acid catalyst follows the Fischer esterification mechanism. ma.edu

The key steps in this reversible reaction are:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. ma.edu

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. ma.edu

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final methyl ester and regenerate the acid catalyst.

To drive the equilibrium towards the product (the ester), an excess of the alcohol (methanol) is typically used, or the water formed during the reaction is removed. ma.edu

Chemical Reactivity and Derivatization Strategies

Reactivity at the Formyl Group

The aldehyde functionality is a key site for a wide range of chemical transformations, including nucleophilic additions and redox reactions. Its position ortho to the hydroxyl group can also influence its reactivity through hydrogen bonding and chelation effects.

The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The reaction is often catalyzed by a small amount of acid. researchgate.net Schiff bases are a critical class of compounds in coordination chemistry and organic synthesis. internationaljournalcorner.com The general reaction involves the aromatic aldehyde reacting with an amine (R-NH₂) to form an N-substituted imine. nih.govnih.gov

The formation of these derivatives is a versatile method for introducing a wide variety of functional groups into the molecule, depending on the nature of the primary amine used. researchgate.net

Table 1: Examples of Schiff Base Formation

| Reactant Amine | Product Class | General Structure of Product |

|---|---|---|

| Alkylamine (e.g., Benzylamine) | N-Alkyl Imine | Aromatic ring with C=N-Alkyl side chain |

| Aniline | N-Aryl Imine | Aromatic ring with C=N-Aryl side chain |

| Amino Acid | Chiral Imine | Aromatic ring with C=N-CH(R)-COOH |

Aldol-Type Condensations and Related Carbonyl Additions

As an aromatic aldehyde without α-hydrogens, Methyl 5-chloro-3-formyl-2-hydroxybenzoate cannot act as the enolate component in a classic aldol (B89426) reaction. However, it can readily act as the electrophilic partner in crossed or directed aldol condensations (a Claisen-Schmidt condensation) with ketones or other carbonyl compounds that do possess α-hydrogens. ekb.eg This reaction, typically base-catalyzed, involves the formation of a new carbon-carbon bond, leading to α,β-unsaturated carbonyl compounds known as chalcones. ekb.eg

Furthermore, the formyl group is susceptible to a range of other carbonyl addition reactions. libretexts.org For instance, it can react with organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) to yield secondary alcohols after an aqueous workup.

The formyl group exists in an intermediate oxidation state and can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (5-chloro-3-carboxy-2-hydroxybenzoic acid derivative) using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) to avoid oxidation of other parts of the molecule.

Reduction: The formyl group is readily reduced to a hydroxymethyl group. This transformation can be achieved chemoselectively using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). Catalytic hydrogenation can also be employed. This reduction yields Methyl 5-chloro-2-hydroxy-3-(hydroxymethyl)benzoate. The choice of reducing agent is crucial to avoid the simultaneous reduction of the methyl ester group. d-nb.info

Table 2: Oxidation and Reduction of the Formyl Group

| Transformation | Reagent Example | Product Functional Group |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

Reactivity at the Hydroxyl Group

The phenolic hydroxyl group is another key reactive site, primarily exhibiting acidic properties and undergoing reactions typical of phenols, such as alkylation and acylation. Its proximity to the formyl group is crucial for its role in chelation.

Alkylation: The phenolic proton is acidic and can be removed by a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide can then react with alkylating agents, such as alkyl halides (e.g., methyl iodide) or sulfates (e.g., dimethyl sulfate), in a Williamson ether synthesis to form an ether. google.com This converts the hydroxyl group into an alkoxy group (e.g., a methoxy (B1213986) group).

Acylation: Similarly, the hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the phenol (B47542) with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base like pyridine. This reaction converts the hydroxyl group into an acyloxy group (e.g., an acetoxy group).

The arrangement of the hydroxyl group and the formyl group in an ortho position to each other creates a powerful bidentate chelation site. This structural motif, common in salicylaldehyde (B1680747) derivatives, allows the molecule to act as a ligand, binding to metal ions to form stable coordination complexes. researchgate.net

The deprotonated hydroxyl group (phenoxide) and the oxygen atom of the carbonyl group can coordinate simultaneously to a single metal center, forming a stable six-membered ring. This chelation is a key feature of many salicylaldehyde-based ligands and their Schiff base derivatives, which are widely used in coordination chemistry. internationaljournalcorner.com The resulting metal complexes have applications in catalysis, materials science, and analytical chemistry.

Reactivity of the Carboxylate Ester Group

The methyl ester functionality is a key site for modifications such as transesterification and hydrolysis, allowing for the introduction of different alkyl or aryl groups or conversion to the corresponding carboxylic acid.

Transesterification Processes

Transesterification is a crucial reaction for altering the ester group of Methyl 5-chloro-3-formyl-2-hydroxybenzoate. This process involves the exchange of the methyl group with another alkyl or aryl group from an alcohol, typically in the presence of an acid or base catalyst. While specific studies on the transesterification of Methyl 5-chloro-3-formyl-2-hydroxybenzoate are not extensively documented, the principles governing the transesterification of substituted methyl benzoates and salicylates are well-established and applicable.

The reaction is reversible, and to drive the equilibrium towards the desired product, the alcohol reactant is often used in excess. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. For instance, in the production of biodiesel, a common transesterification process, catalyst concentration, the molar ratio of alcohol to oil, temperature, and reaction time are critical parameters. Alkaline catalysts like KOH are effective, with optimal conditions often involving a 6:1 to 9:1 molar ratio of methanol (B129727) to oil and a catalyst concentration of 0.5 to 1 wt.%.

Table 1: General Conditions for Transesterification of Methyl Benzoates

| Parameter | Typical Range | Effect on Reaction |

| Catalyst | Acid (e.g., H₂SO₄), Base (e.g., KOH, NaOH) | Increases reaction rate. Base catalysts are generally faster. |

| Alcohol | Primary or secondary alcohols | The nature of the alcohol determines the resulting ester. |

| Temperature | 50-100 °C | Higher temperatures increase the reaction rate. |

| Molar Ratio | 3:1 to 10:1 (Alcohol:Ester) | Excess alcohol shifts the equilibrium towards the product. |

Controlled Hydrolysis and Saponification Studies

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions (saponification). This transformation is fundamental for synthesizing derivatives requiring a free carboxylic acid group. The rate of hydrolysis is influenced by the steric and electronic effects of the substituents on the aromatic ring.

Studies on the alkaline hydrolysis of substituted methyl benzoates have shown that the reaction kinetics can be complex. For example, the hydrolysis of methyl-2-[2′-oxo-3′-(2″- chloro-6″-fluorophenyl)propyl]benzoate exhibits a dependence on hydroxide ion concentration that suggests the formation of both monoanionic and dianionic tetrahedral intermediates. The presence of electron-withdrawing groups, such as the chlorine and formyl groups in Methyl 5-chloro-3-formyl-2-hydroxybenzoate, is expected to facilitate nucleophilic attack at the carbonyl carbon, thereby increasing the rate of hydrolysis compared to unsubstituted methyl benzoate.

Table 2: Comparative Hydrolysis Data for Substituted Esters

| Ester | Conditions | Rate Constant (k) | Reference |

| Methyl Salicylate | Alkaline | Varies with [OH⁻] | (Not specified) |

| Ethyl p-bromobenzoate | LiOH/THF:H₂O, 37 °C | t₁/₂ = 12 min | (Not specified) |

| Ethyl m-bromobenzoate | LiOH/THF:H₂O, 37 °C | t₁/₂ = 25 min | (Not specified) |

Reactivity of the Chlorine Substituent

The chlorine atom on the aromatic ring is a site for nucleophilic aromatic substitution and organometallic coupling reactions, enabling the introduction of a wide variety of functional groups.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing the chlorine atom with other nucleophiles. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) and thus activating the ring for nucleophilic attack.

In Methyl 5-chloro-3-formyl-2-hydroxybenzoate, the formyl group is in the meta position relative to the chlorine atom, which is not ideal for activation. However, the cumulative electron-withdrawing effect of the formyl, carboxylate, and hydroxyl groups may still render the ring susceptible to SNAr under forcing conditions or with highly reactive nucleophiles. For instance, reactions of chloroazines with polysulfides proceed via an SNAr mechanism, with the rate being significantly influenced by the substituents on the ring.

Organometallic Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds by replacing the chlorine atom with various organic moieties.

The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a valuable method for the vinylation of aromatic rings. The choice of catalyst, base, and solvent is critical for the success of the Heck reaction.

Table 3: Common Palladium Catalysts and Conditions for Cross-Coupling Reactions

| Reaction | Catalyst | Ligand | Base | Solvent |

| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂(PPh₃)₂ | PPh₃, XPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, BINAP | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

Regioselective Functionalization of the Aromatic Ring

Beyond the reactions of the existing functional groups, the aromatic ring itself can be further functionalized. The directing effects of the substituents play a crucial role in determining the position of electrophilic or nucleophilic attack.

The hydroxyl and formyl groups are ortho, para-directing activators, while the chloro and methyl carboxylate groups are ortho, para-directing deactivators. The interplay of these directing effects will govern the regioselectivity of further substitutions. For example, in electrophilic aromatic substitution reactions, the incoming electrophile would be directed to the positions ortho and para to the activating hydroxyl group. However, the steric hindrance from the adjacent formyl and carboxylate groups would likely favor substitution at the C4 and C6 positions. Iodination of methyl 5-chlorosalicylate, a related compound, yields the 3-iodo-5-chlorosalicylate, demonstrating the feasibility of regioselective halogenation. lookchem.com

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The regioselectivity of this reaction on a substituted benzene (B151609) ring is determined by the nature of the substituents already present. byjus.com In Methyl 5-chloro-3-formyl-2-hydroxybenzoate, the aromatic ring has four substituents, leaving two available positions for substitution: C4 and C6.

The substitution pattern is primarily governed by the most powerful activating group attached to the ring. khanacademy.org The hydroxyl (-OH) group at C2 is a potent activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. quora.com It achieves this by donating electron density into the ring through a strong positive mesomeric (+M) or resonance effect, which outweighs its negative inductive (-I) effect. libretexts.org This donation of electron density is not uniform and is concentrated at the positions ortho and para to the hydroxyl group. wikipedia.org

In this specific molecule:

The position para to the -OH group (C5) is occupied by a chloro group.

One ortho position (C3) is occupied by a formyl group.

The remaining ortho position (C6) is unsubstituted and therefore highly activated and available for electrophilic attack.

The other three substituents—formyl (-CHO), chloro (-Cl), and methyl ester (-COOCH3)—are all deactivating groups, which decrease the ring's reactivity toward electrophiles. libretexts.org However, the powerful activating effect of the hydroxyl group ensures that the ring can still undergo substitution, albeit under potentially more forcing conditions than phenol itself. The substitution is overwhelmingly directed to the C6 position, which is ortho to the activating hydroxyl group and is the site of greatest increased electron density. Substitution at C4 is electronically disfavored as it is meta to the strongly activating hydroxyl group.

Therefore, the predicted electrophilic aromatic substitution pattern for Methyl 5-chloro-3-formyl-2-hydroxybenzoate involves the incoming electrophile attacking the C6 position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. lumenlearning.com

Table 1: Predicted Major Product of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Predicted Substitution Position |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | C6 |

| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | C6 |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | C6 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | C6 |

Directing Group Effects and Steric Hindrance

The regiochemical outcome of electrophilic aromatic substitution on Methyl 5-chloro-3-formyl-2-hydroxybenzoate is a result of the cumulative directing effects and steric influences of the four substituents.

Directing Group Effects: The directing effect of a substituent determines the position at which an incoming electrophile will attack the benzene ring. These effects are classified as either ortho, para-directing or meta-directing. byjus.com

Hydroxyl (-OH) group (at C2): As a powerful activating group with lone pairs of electrons on the oxygen atom, it is a strong ortho, para-director due to its ability to donate electron density into the ring via resonance. byjus.comquora.com This effect stabilizes the carbocation intermediate (arenium ion) formed during ortho and para attack. libretexts.org

Formyl (-CHO) group (at C3): This is a strong deactivating group and a meta-director. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ortho and para positions particularly electron-deficient and destabilizing the corresponding arenium ion intermediates. wikipedia.org

Chloro (-Cl) group (at C5): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal (-I effect) but are ortho, para-directing because their lone pairs can be donated through resonance (+M effect) to stabilize the arenium ion for ortho and para attack. libretexts.orglibretexts.org

Methyl Ester (-COOCH3) group (at C1): Similar to the formyl group, the ester is a deactivating, meta-directing group due to electron withdrawal by both inductive and resonance effects. byjus.com

Steric Hindrance: Steric hindrance refers to the spatial arrangement of atoms and groups that can impede the approach of a reactant. uomustansiriyah.edu.iq In this molecule, the two potential sites for substitution, C4 and C6, experience different steric environments.

Attack at C6: An electrophile approaching the C6 position would encounter potential steric hindrance from the adjacent methyl ester group at C1.

Attack at C4: An electrophile approaching the C4 position is flanked by the formyl group at C3 and the chloro group at C5.

While the electronic factors strongly favor substitution at C6, steric hindrance can also play a role, sometimes favoring the less hindered para product over the ortho product. libretexts.org However, in this case, the electronic activation at C6 by the hydroxyl group is so significant that it is the principal determinant of reactivity. The steric bulk of the adjacent methyl ester group is generally not considered large enough to completely prevent substitution at C6, especially when compared to the profound electronic deactivation at the C4 position. Therefore, steric effects are subordinate to the powerful electronic directing effect of the hydroxyl group.

Table 2: Analysis of Substituent Effects on Methyl 5-chloro-3-formyl-2-hydroxybenzoate

| Substituent | Position | Electronic Effect | Classification | Directing Influence |

|---|---|---|---|---|

| -OH | C2 | +M > -I | Strongly Activating | Ortho, Para |

| -CHO | C3 | -M, -I | Strongly Deactivating | Meta |

| -Cl | C5 | -I > +M | Deactivating | Ortho, Para |

| -COOCH₃ | C1 | -M, -I | Deactivating | Meta |

Advanced Spectroscopic and Analytical Characterization Beyond Basic Identification

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A comprehensive NMR analysis would provide an unambiguous assignment of all proton and carbon atoms in Methyl 5-chloro-3-formyl-2-hydroxybenzoate.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each chemically non-equivalent proton. The hydroxyl proton (-OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The methyl protons (-OCH₃) would present as a sharp singlet. The two aromatic protons would appear as doublets, with their specific chemical shifts influenced by the electron-withdrawing effects of the chloro, formyl, and ester groups. The aldehydic proton (-CHO) would be observed as a singlet at a characteristic downfield position. The coupling constants (J-values) between the aromatic protons would be crucial in confirming their relative positions on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display a unique signal for each of the nine carbon atoms in the molecule. The carbonyl carbons of the ester and aldehyde groups would resonate at the lowest field. The chemical shifts of the aromatic carbons would be influenced by the attached substituents (Cl, OH, CHO, COOCH₃), and these shifts could be predicted using empirical additivity rules and compared to similar structures. The methyl carbon of the ester group would appear at a characteristic upfield position.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Methyl 5-chloro-3-formyl-2-hydroxybenzoate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -OH | Variable | Broad Singlet | N/A |

| Ar-H | 7.5 - 8.0 | Doublet | 2-3 |

| Ar-H | 7.5 - 8.0 | Doublet | 2-3 |

| -CHO | 9.8 - 10.5 | Singlet | N/A |

| -OCH₃ | 3.8 - 4.0 | Singlet | N/A |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 5-chloro-3-formyl-2-hydroxybenzoate

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 165 - 175 |

| C=O (Aldehyde) | 185 - 195 |

| Aromatic C-OH | 155 - 165 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-CHO | 130 - 140 |

| Aromatic C-COOCH₃ | 115 - 125 |

| Aromatic CH | 120 - 140 |

| Aromatic CH | 120 - 140 |

| -OCH₃ | 50 - 60 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, specifically confirming the connectivity between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds away. For instance, it would show correlations from the methyl protons to the ester carbonyl carbon and the adjacent aromatic carbon, and from the aldehydic proton to the nearby aromatic carbons, thereby confirming the placement of the functional groups on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. It could be used to confirm the through-space relationships between, for example, the aldehydic proton and the adjacent aromatic proton, or the methyl protons and the adjacent aromatic proton, which can help to determine the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This would allow for the unambiguous determination of the molecular formula (C₉H₇ClO₄). Analysis of the isotopic pattern of the molecular ion peak would clearly show the presence of one chlorine atom (due to the characteristic ~3:1 ratio of the ³⁵Cl and ³⁷Cl isotopes).

Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the formyl group (-CHO), or the entire methoxycarbonyl group (-COOCH₃). The fragmentation of the aromatic ring would also lead to characteristic fragment ions.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

FTIR Spectroscopy: The FTIR spectrum would be expected to show a broad absorption band for the O-H stretching of the hydroxyl group, likely involved in intramolecular hydrogen bonding with the adjacent formyl or ester group. A sharp, strong absorption band would be present for the C=O stretching of the ester group, and another for the C=O stretching of the aldehyde group. C-H stretching vibrations for the aromatic and methyl groups, as well as C-O stretching and C-Cl stretching vibrations, would also be observed in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to be strong in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for Methyl 5-chloro-3-formyl-2-hydroxybenzoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | O-H stretch (H-bonded) | 3200 - 3500 (broad) |

| C=O (Ester) | C=O stretch | 1700 - 1730 |

| C=O (Aldehyde) | C=O stretch | 1680 - 1700 |

| C-H (Aromatic) | C-H stretch | 3000 - 3100 |

| C-H (Methyl) | C-H stretch | 2850 - 2960 |

| C-O (Ester) | C-O stretch | 1100 - 1300 |

Advanced UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy would provide insights into the electronic transitions within the molecule. The presence of the conjugated system, including the benzene ring, the formyl group, and the ester group, would result in characteristic absorption bands in the UV region. The position and intensity of these bands would be sensitive to the solvent polarity and the specific substitution pattern on the aromatic ring. Analysis of the absorption maxima (λₘₐₓ) would allow for an understanding of the extent of π-conjugation in the molecule.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., RP-HPLC, GC-MS)

Chromatographic methods are indispensable tools for assessing the purity of "Methyl 5-chloro-3-formyl-2-hydroxybenzoate" and for separating it from starting materials, by-products, and other impurities that may arise during its synthesis. The selection of a suitable chromatographic technique is contingent on the compound's physicochemical properties, such as its polarity, volatility, and thermal stability.

RP-HPLC is a powerful technique for the analysis of moderately polar to nonpolar compounds and is well-suited for the purity determination of "Methyl 5-chloro-3-formyl-2-hydroxybenzoate". In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

Methodology:

A typical RP-HPLC method for a compound like "Methyl 5-chloro-3-formyl-2-hydroxybenzoate" would involve a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a pH modifier like formic acid or acetic acid to ensure the compound is in a non-ionized state) and an organic modifier (such as acetonitrile (B52724) or methanol).

A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of the target compound and any impurities with differing polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, which can be determined by UV-Vis spectroscopy.

Expected Results:

The purity of a sample of "Methyl 5-chloro-3-formyl-2-hydroxybenzoate" would be determined by the relative area of its peak in the chromatogram. The retention time (tR) is a characteristic parameter for the compound under specific chromatographic conditions.

Illustrative RP-HPLC Parameters:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical set of parameters and would require optimization and validation for the specific analysis of "Methyl 5-chloro-3-formyl-2-hydroxybenzoate".

GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. "Methyl 5-chloro-3-formyl-2-hydroxybenzoate" may be amenable to GC-MS analysis, potentially after derivatization of the hydroxyl group to increase its volatility.

Methodology:

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized. The gaseous analytes are then separated in a capillary column coated with a stationary phase. The separated compounds subsequently enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Expected Results:

The gas chromatogram would show a peak for "Methyl 5-chloro-3-formyl-2-hydroxybenzoate" at a specific retention time. The mass spectrum of this peak would provide a unique fragmentation pattern, which can be used for structural elucidation and confirmation of the compound's identity. The molecular ion peak would correspond to the molecular weight of the compound.

Illustrative GC-MS Parameters:

| Parameter | Value |

| Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

This table presents a hypothetical set of parameters and would require optimization and validation for the specific analysis of "Methyl 5-chloro-3-formyl-2-hydroxybenzoate".

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the geometry, stability, and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for detailed molecular analysis.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 5-chloro-3-formyl-2-hydroxybenzoate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining the most stable three-dimensional arrangement of its atoms—its equilibrium geometry.

The process of geometry optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For the title compound, this would involve the planar benzene (B151609) ring and the relative orientations of the methyl ester, formyl, hydroxyl, and chloro substituents. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent formyl group is a key feature that would be accurately modeled, influencing the planarity and stability of the molecule.

Table 1: Predicted Geometrical Parameters for a Representative Substituted Salicylate Analogue (Note: Data is illustrative and based on typical DFT calculations for similar structures.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C=O (formyl) | ~1.22 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Angle | C-C-Cl | ~119° |

| Bond Angle | O=C-H (formyl) | ~125° |

Energy minimization provides the total electronic energy of the optimized structure, which is a measure of its stability. These calculations can also be extended to explore different conformations, for instance, the rotation of the methyl group in the ester functionality.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energies and spatial distributions of these orbitals in Methyl 5-chloro-3-formyl-2-hydroxybenzoate provide critical information about its electrophilic and nucleophilic nature. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. In a molecule like Methyl 5-chloro-3-formyl-2-hydroxybenzoate, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the hydroxyl group, which are electron-rich regions. The energy of the HOMO is related to the ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons. The LUMO is likely to be distributed over the electron-withdrawing formyl and methyl ester groups, particularly on the carbonyl carbon atoms, making them susceptible to nucleophilic attack. The energy of the LUMO is related to the electron affinity.

The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical stability and reactivity of a molecule. sciensage.info A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sciensage.info For this compound, the presence of both electron-donating (hydroxyl) and electron-withdrawing (formyl, chloro, methyl ester) groups would modulate this energy gap.

Table 2: Representative FMO Data for a Substituted Aromatic Aldehyde (Note: Values are illustrative and based on DFT calculations for analogous systems.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its spectral features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in the determined structure. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR chemical shifts. researchgate.net

For Methyl 5-chloro-3-formyl-2-hydroxybenzoate, calculations would predict the ¹H and ¹³C chemical shifts. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the formyl proton, the hydroxyl proton, and the methyl protons of the ester group. The chemical shifts of the aromatic protons are influenced by the electronic effects of all the substituents. wisc.edumdpi.com Similarly, the ¹³C NMR spectrum would provide the chemical shifts for each carbon atom in the molecule. mdpi.com Comparing these theoretical values with experimental data can confirm the molecular structure. nih.govmodgraph.co.uk

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts (Note: Values are hypothetical and for illustrative purposes.)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| -OH | ~11.0 |

| -CHO | ~10.2 |

| Aromatic-H | 7.0 - 8.0 |

| -OCH₃ | ~3.9 |

Computational vibrational spectroscopy predicts the infrared (IR) and Raman spectra of a molecule. arxiv.orgcore.ac.uk By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. researchgate.netijaemr.com These calculations help in the assignment of the vibrational modes observed in experimental spectra.

For Methyl 5-chloro-3-formyl-2-hydroxybenzoate, key vibrational modes would include:

O-H stretching of the hydroxyl group, likely broadened and shifted to a lower frequency due to intramolecular hydrogen bonding.

C=O stretching of the formyl and ester groups, which would appear as strong absorptions in the IR spectrum.

C-Cl stretching.

Aromatic C-H and C=C stretching and bending modes. nih.gov

Table 4: Key Predicted Vibrational Frequencies (Note: Data is representative for a substituted phenolic aldehyde.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch (H-bonded) | ~3200 |

| C-H stretch (aromatic) | 3050 - 3100 |

| C=O stretch (formyl) | ~1680 |

| C=O stretch (ester) | ~1720 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-Cl stretch | ~700 |

Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surfaces

Theoretical chemistry can be used to map out the energetic landscape of a chemical reaction, providing insights into its mechanism. This involves locating the transition states (TS) that connect reactants to products on the potential energy surface (PES). The energy of the transition state determines the activation energy of the reaction.

For reactions involving Methyl 5-chloro-3-formyl-2-hydroxybenzoate, such as nucleophilic addition to the formyl group or electrophilic aromatic substitution, computational studies can elucidate the step-by-step mechanism. nih.gov For instance, in a reaction with a nucleophile, calculations can determine whether the reaction proceeds through a direct addition or a more complex pathway. The influence of substituents on the reaction rate can also be rationalized by examining their effect on the stability of intermediates and transition states. arkat-usa.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This provides a quantitative understanding of the reaction's feasibility and kinetics, guiding the design of synthetic routes and the prediction of reaction outcomes.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of reactive sites on the benzene (B151609) ring of methyl 5-chloro-3-formyl-2-hydroxybenzoate makes it an exemplary building block for the synthesis of intricate and biologically significant molecules. The aldehyde and hydroxyl groups can participate in a variety of chemical transformations, allowing for the stepwise and controlled introduction of molecular complexity.

A notable application of this compound is in the synthesis of potent anticancer agents. For instance, it serves as a key starting material in the multi-step synthesis of complex benzofuran (B130515) derivatives that exhibit significant therapeutic potential. In one patented synthetic route, methyl 5-chloro-3-formyl-2-hydroxybenzoate undergoes a series of reactions, including etherification of the phenolic hydroxyl group, followed by condensation reactions involving the formyl group to construct the core structure of the final bioactive molecule. google.com The chloro substituent and the methyl ester group can also be strategically modified in subsequent steps to fine-tune the pharmacological properties of the target compound.

The reactivity of the formyl and hydroxyl groups allows for a range of synthetic manipulations, including:

Condensation Reactions: The aldehyde functionality readily undergoes condensation with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form Schiff bases, hydrazones, and α,β-unsaturated systems, respectively. These products can then be further elaborated into more complex structures.

Etherification and Esterification: The phenolic hydroxyl group can be easily etherified or esterified to introduce a variety of substituents, which can influence the solubility, lipophilicity, and biological activity of the resulting molecules.

Cyclization Reactions: The ortho-relationship of the formyl and hydroxyl groups facilitates intramolecular cyclization reactions, leading to the formation of various heterocyclic rings.

These versatile reaction pathways underscore the importance of methyl 5-chloro-3-formyl-2-hydroxybenzoate as a foundational element in the construction of complex molecular frameworks.

Precursor to Diverse Heterocyclic Compounds

Substituted salicylaldehydes are well-established precursors for the synthesis of a wide array of heterocyclic compounds, and methyl 5-chloro-3-formyl-2-hydroxybenzoate is no exception. Its inherent functionalities provide a gateway to various fused and non-fused heterocyclic systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Benzofuran Derivatives: One of the most common applications of salicylaldehydes is in the synthesis of benzofurans. Base-mediated cyclocondensation of salicylaldehydes with various reaction partners is a powerful strategy for constructing the benzofuran ring system. rsc.orgnih.govacs.org For example, the reaction of a salicylaldehyde (B1680747) with compounds containing an activated methylene group adjacent to a leaving group can lead to the formation of 2-substituted benzofurans. While specific examples utilizing methyl 5-chloro-3-formyl-2-hydroxybenzoate in the literature are not abundant, the general reactivity pattern of salicylaldehydes strongly supports its potential in this area.

Chromane (B1220400) and Coumarin Derivatives: The reaction of salicylaldehydes with enolates or their equivalents provides a versatile route to chromane derivatives. beilstein-journals.orgnih.gov This typically involves an initial oxo-Michael addition of the salicylaldehyde to an α,β-unsaturated compound, followed by an intramolecular condensation. Furthermore, salicylaldehydes can be converted into coumarins, another important class of heterocyclic compounds, through various synthetic methodologies, such as the Perkin or Knoevenagel condensation. The presence of the electron-withdrawing chloro and ester groups on the aromatic ring of methyl 5-chloro-3-formyl-2-hydroxybenzoate can influence the reactivity and regioselectivity of these cyclization reactions.

The following table summarizes the potential heterocyclic systems that can be synthesized from methyl 5-chloro-3-formyl-2-hydroxybenzoate based on the known reactivity of salicylaldehydes:

| Heterocyclic System | General Synthetic Approach | Potential Reaction Partners |

| Benzofurans | Base-mediated cyclocondensation | α-Haloketones, propargyl halides |

| Chromanes | Oxo-Michael addition followed by intramolecular condensation | α,β-Unsaturated carbonyl compounds |

| Coumarins | Perkin or Knoevenagel condensation | Acetic anhydride (B1165640), malonic acid derivatives |

| Schiff Bases | Condensation | Primary amines |

| Hydrazones | Condensation | Hydrazines |

Chiral Auxiliary Development and Asymmetric Synthesis

While direct applications of methyl 5-chloro-3-formyl-2-hydroxybenzoate in the development of chiral auxiliaries are not extensively documented, the broader class of salicylaldehyde derivatives plays a crucial role in asymmetric synthesis. Chiral Schiff bases derived from salicylaldehydes and chiral amines or amino acids are widely used as ligands in asymmetric catalysis.

The formation of salicylaldehyde-derived imine esters is a key strategy in copper-catalyzed asymmetric propargylic substitution reactions. rsc.org These reactions generate a variety of chiral amino acid derivatives with high enantioselectivity. The ortho-hydroxy group of the salicylaldehyde moiety is critical for enhancing the reactivity and stabilizing the azomethine ylide intermediate, likely through the formation of an intramolecular hydrogen bond. rsc.org This principle can be extended to methyl 5-chloro-3-formyl-2-hydroxybenzoate, where its derivatives could be employed to synthesize novel chiral ligands.

Furthermore, salicylaldehyde-modified amino acids are frequently used to create chiral ligands that can form stable complexes with metal ions. mdpi.com These chiral metal complexes can then be utilized as catalysts in a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The electronic properties of the salicylaldehyde, influenced by substituents like the chloro and ester groups in methyl 5-chloro-3-formyl-2-hydroxybenzoate, can modulate the catalytic activity and enantioselectivity of the resulting metal complex.

Design and Synthesis of Ligands for Catalysis

The ability of the ortho-formyl and hydroxyl groups of salicylaldehydes to coordinate with metal ions makes them excellent precursors for the synthesis of a wide range of ligands for catalysis. The resulting Schiff base ligands, formed by the condensation of the salicylaldehyde with a primary amine, are particularly versatile and have been extensively used in coordination chemistry.

Substituted salicylaldehydes can coordinate with metal ions, such as palladium(II), primarily in a bidentate (O,O′-) manner through their carbonyl and phenolate (B1203915) oxygen atoms. mdpi.com The resulting metal complexes have shown potential in various catalytic applications. For instance, nickel complexes with ligands derived from salicylaldehyde have been shown to be efficient catalysts for Suzuki cross-coupling reactions.

The reaction of methyl 5-chloro-3-formyl-2-hydroxybenzoate with various amines would lead to a library of Schiff base ligands with different steric and electronic properties. These ligands can then be complexed with a variety of transition metals to generate catalysts for reactions such as:

Cross-Coupling Reactions: (e.g., Suzuki, Heck, Sonogashira)

Oxidation Reactions

Reduction Reactions

Polymerization Reactions

The electronic nature of the substituents on the salicylaldehyde ring can significantly impact the catalytic activity of the metal complex. The electron-withdrawing chloro and methyl ester groups in methyl 5-chloro-3-formyl-2-hydroxybenzoate would influence the electron density at the metal center, thereby affecting its catalytic performance.

Applications in Combinatorial Chemistry for Library Generation

Combinatorial chemistry has become a powerful tool for the rapid synthesis of large numbers of compounds (libraries) for high-throughput screening in drug discovery and materials science. nih.gov The versatility of salicylaldehydes, including methyl 5-chloro-3-formyl-2-hydroxybenzoate, makes them ideal scaffolds for the diversity-oriented synthesis of compound libraries.

The synthesis of libraries based on benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds has been reported using commercially available salicylaldehydes. nih.govacs.org These methods often involve solid-phase synthesis, where the salicylaldehyde is attached to a resin, and subsequent reactions are carried out to build the heterocyclic core and introduce diversity. nih.govmdpi.commdpi.com The use of solid-phase synthesis simplifies the purification process and allows for the automated generation of large libraries.

A general strategy for the combinatorial synthesis of a benzofuran library using a salicylaldehyde scaffold might involve the following steps:

Immobilization: The salicylaldehyde derivative is attached to a solid support.

Diversification: A set of building blocks is reacted with the immobilized salicylaldehyde to introduce diversity at specific positions. This could involve reactions at the formyl group or the phenolic hydroxyl group.

Cyclization: An intramolecular cyclization reaction is performed to form the benzofuran ring.

Cleavage: The final benzofuran derivatives are cleaved from the solid support.

This approach allows for the generation of a large number of unique benzofuran derivatives by varying the building blocks used in the diversification step. Methyl 5-chloro-3-formyl-2-hydroxybenzoate, with its multiple points for modification, is an excellent candidate for such a combinatorial synthesis approach, enabling the creation of libraries of substituted benzofurans for biological screening.

Coordination Chemistry and Metal Complexation Studies

Ligand Characteristics and Coordination Modes

Information on the specific ligand characteristics and coordination modes of Methyl 5-chloro-3-formyl-2-hydroxybenzoate is not available in the reviewed literature.

Synthesis and Structural Characterization of Metal Complexes

There are no published studies detailing the synthesis and structural characterization of metal complexes derived from Methyl 5-chloro-3-formyl-2-hydroxybenzoate.

Spectroscopic Properties of Metal Chelates

As no metal chelates of Methyl 5-chloro-3-formyl-2-hydroxybenzoate have been reported, there is no data on their spectroscopic properties.

Catalytic Applications of Derived Metal Complexes

The catalytic applications of metal complexes derived from Methyl 5-chloro-3-formyl-2-hydroxybenzoate have not been investigated.

Bioorganic and Mechanistic Biological Investigations Excluding Clinical Data

Mechanisms of Interaction with Biological Targets (e.g., enzyme inhibition, receptor binding)

The precise mechanisms of action for Methyl 5-chloro-3-formyl-2-hydroxybenzoate are not extensively detailed in the available literature. However, by examining related structures, particularly halogenated salicylaldehydes and their derivatives, potential biological interactions can be inferred. The reactivity of the aldehyde and phenol (B47542) groups, combined with the electronic effects of the chloro and methyl ester substituents, likely governs its interactions.

One significant area of investigation for related compounds is enzyme inhibition. For instance, a series of novel sulfonamides incorporating a 5-chloro-2-hydroxybenzaldehyde scaffold were designed and synthesized to act as antimicrobial agents. nih.govresearchgate.net The primary mechanism for sulfonamide drugs is the inhibition of dihydropteroate (B1496061) synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. researchgate.net By acting as a competitive inhibitor, these compounds can interrupt bacterial growth and replication. The inclusion of the 5-chlorosalicylaldehyde (B124248) moiety is critical to the activity of these derivatives. nih.govresearchgate.net

Furthermore, acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, is a validated target for antibacterial agents. nih.gov A compound featuring a 2-chloro-5-(phenylcarbamoyl)phenyl structure, which shares a chlorinated aromatic framework, was found to inhibit the biotin (B1667282) carboxylase (BC) subunit of ACC. This suggests that chlorinated aromatic compounds can target crucial metabolic enzymes in bacteria. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Modulators (focused on chemical modifications and their effects on mechanisms)

Structure-activity relationship (SAR) studies on substituted salicylaldehydes reveal that chemical modifications to the aromatic ring dramatically influence their biological, particularly antimicrobial, activity. Unsubstituted salicylaldehyde (B1680747) exhibits minimal activity, indicating that substituents are crucial for potency. nih.govresearchgate.net

Halogenation is a key modification that consistently enhances antimicrobial effects. The position and nature of the halogen atom can fine-tune this activity. For Methyl 5-chloro-3-formyl-2-hydroxybenzoate, the chlorine atom at the C-5 position is expected to significantly contribute to its biological profile. Studies on various halogenated salicylaldehydes have demonstrated potent activity against a range of bacteria and fungi. nih.govnih.gov

Other modifications also have predictable effects. The introduction of additional hydroxyl groups or nitro groups can produce highly active compounds. nih.govresearchgate.net Conversely, the effects are not always straightforward and can vary between different microbial species, suggesting that the mechanism of action may differ or that cellular uptake and target accessibility are species-dependent. nih.gov For example, 4,6-dimethoxysalicylaldehyde (B1329352) showed considerable activity against Candida albicans but was less effective against bacteria. nih.gov

The data below summarizes the general SAR findings for substituted salicylaldehydes against various microbes.

| Compound/Modification | Target Microbe(s) | Observed Biological Activity | Source |

|---|---|---|---|

| Unsubstituted Salicylaldehyde | General Bacteria & Fungi | Minimal antimicrobial activity. | nih.gov |

| Halogenated Salicylaldehydes | Yeasts (e.g., Candida albicans, Saccharomyces cerevisiae) | Potent fungicidal activity. MIC values for some congeners are comparable to amphotericin B. | nih.gov |

| Nitro-substituted Salicylaldehydes | General Bacteria & Fungi | Highly potent antimicrobial activity. | nih.gov |

| Hydroxylated Salicylaldehydes | General Bacteria & Fungi | High antimicrobial activity, suggesting the importance of the phenolic hydroxyl group. | nih.gov |

| 4,6-dimethoxysalicylaldehyde | C. albicans, S. cerevisiae | Considerable activity against yeasts, but minimal activity against bacteria. | nih.gov |

| Schiff bases of 5-chlorosalicylaldehyde | Staphylococcus aureus (including MRSA) | Active against Gram-positive cocci. | nih.govresearchgate.net |

Elucidation of Molecular Pathways Affected by the Compound

Specific molecular pathways affected by Methyl 5-chloro-3-formyl-2-hydroxybenzoate have not been directly elucidated. However, based on research into its structural components and related salicylaldehydes, the compound likely impacts fundamental cellular processes, particularly in microbes.

The primary affected pathway appears to be folic acid biosynthesis . As discussed, derivatives containing the 5-chloro-2-hydroxybenzaldehyde scaffold have been shown to target the enzyme dihydropteroate synthetase, a critical component of this pathway in bacteria. nih.govresearchgate.net Interference with this pathway halts the production of essential precursors for DNA synthesis, leading to a bacteriostatic or bactericidal effect.

A second potential target is the fatty acid synthesis pathway . Inhibition of acetyl-CoA carboxylase (ACC) by structurally related chlorinated aromatic compounds disrupts the formation of fatty acids, which are essential for building and maintaining cell membranes. nih.gov This disruption compromises cellular integrity and function, representing a potent antimicrobial mechanism.

Biosynthetic Origin and Natural Occurrence of Related Salicylaldehydes

While Methyl 5-chloro-3-formyl-2-hydroxybenzoate is a synthetic compound, the core salicylaldehyde structure is found in nature. Salicylaldehyde is a component of the characteristic aroma of buckwheat and is also produced as a defensive secretion by the larvae of several leaf beetle species, such as the red poplar leaf beetle (Chrysomela populi). wikipedia.org It also adds to the fragrance of plants like meadowsweet (Filipendula ulmaria). ncert.nic.inroyalholloway.ac.uk

The biosynthesis of salicylaldehyde-type compounds in fungi and other microorganisms often originates from the polyketide pathway . nih.gov This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. nih.gov This chain undergoes cyclization and aromatization to create the core phenolic ring. Subsequent enzymatic steps, including reductions, oxidations, and decorations, yield the final salicylaldehyde structure. For example, the biosynthesis of the fungal metabolite flavoglaucin (B158435) involves the formation of a polyketide skeleton that is released as a salicyl alcohol, which is then prenylated and re-oxidized to the final aldehyde product. acs.org In higher plants, salicylaldehyde is readily metabolized through oxidation to salicylic (B10762653) acid and reduction to saligenin. royalholloway.ac.uk

Investigation of Antimicrobial Mechanisms (if applicable to non-clinical contexts)

The antimicrobial mechanisms of substituted salicylaldehydes, including halogenated variants like Methyl 5-chloro-3-formyl-2-hydroxybenzoate, have been investigated in non-clinical settings. These compounds exhibit broad-spectrum activity, though their potency varies significantly depending on the specific substituents and the target microorganism. nih.govnih.gov

Studies show that halogenated salicylaldehydes are particularly effective against yeasts such as Candida albicans and Saccharomyces cerevisiae, often exhibiting fungicidal (killing) rather than just fungistatic (inhibitory) effects. nih.gov The minimal inhibitory concentration (MIC) values of some of the most potent derivatives are comparable to those of established antifungal drugs like amphotericin B. nih.gov